2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole
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Overview
Description
2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole is a chemical compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of fluorine, methoxy, and phenyl groups attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole typically involves the condensation of appropriate hydrazine derivatives with substituted chalcones. The reaction is usually carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted dihydropyrazoles depending on the reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenylpyrazole
- 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole
- 2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrazole
Uniqueness
2-(2-Fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)24-25(22)21-10-6-5-9-19(21)23/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUFOSVQFLBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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